(E)-But-2-enedioic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
(E)-But-2-enedioic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
Mepyramine maleate is a histamine H1 receptor antagonist and binds with high affinity to G(q/11) protein. Mepyramine maleate is found to be a potent inhibitor of CYP2D6 in hepatocytes. Mepyramine maleate is commonly utilized as a radioligand binding assay for the H1 receptor. This product has been recently discovered to exhibit blocking ability of KCNQ/M channels which is potentially related to an adverse effect seen in excess intake of antihistamines.
Brand Name:
Vulcanchem
CAS No.:
59-33-6
VCID:
VC0139129
InChI:
InChI=1S/C17H23N3O.C4H4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;5-3(6)1-2-4(7)8/h4-11H,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES:
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Molecular Formula:
C21H27N3O5
Molecular Weight:
401.5 g/mol
(E)-But-2-enedioic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
CAS No.: 59-33-6
Reference Standards
VCID: VC0139129
Molecular Formula: C21H27N3O5
Molecular Weight: 401.5 g/mol
CAS No. | 59-33-6 |
---|---|
Product Name | (E)-But-2-enedioic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine |
Molecular Formula | C21H27N3O5 |
Molecular Weight | 401.5 g/mol |
IUPAC Name | (Z)-but-2-enedioic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine |
Standard InChI | InChI=1S/C17H23N3O.C4H4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;5-3(6)1-2-4(7)8/h4-11H,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Standard InChIKey | JXYWFNAQESKDNC-BTJKTKAUSA-N |
Isomeric SMILES | CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O |
SMILES | CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Appearance | Solid powder |
Melting Point | 212 to 214 °F (NTP, 1992) |
Physical Description | Pyrilamine maleate appears as white crystals or powder. Melting point 100-101°C. Bitter saline taste. An antihistamine. |
Description | Mepyramine maleate is a histamine H1 receptor antagonist and binds with high affinity to G(q/11) protein. Mepyramine maleate is found to be a potent inhibitor of CYP2D6 in hepatocytes. Mepyramine maleate is commonly utilized as a radioligand binding assay for the H1 receptor. This product has been recently discovered to exhibit blocking ability of KCNQ/M channels which is potentially related to an adverse effect seen in excess intake of antihistamines. |
Solubility | greater than or equal to 100 mg/mL at 68° F (NTP, 1992) >60.2 [ug/mL] |
Synonyms | N1-[(4-Methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine (2Z)-2-Butenedioate; N-[(4-Methoxyphenyl)methyl]-N’,N’-dimethyl-N-2-pyridinyl-_x000B_1,2-ethanediamine (2Z)-2-Butenedioate; Bimaleate; AH; Anisopyradamine; Diaminide Maleate; Mepy |
PubChem Compound | 5284451 |
Last Modified | Nov 11 2021 |
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